2-Morpholinocyclohexanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

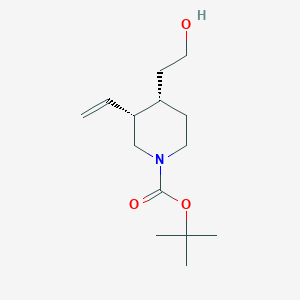

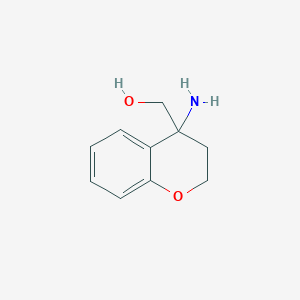

2-Morpholinocyclohexanol is a versatile chemical compound with a unique structure that combines a morpholine ring and a cyclohexanol moiety. This compound is known for its diverse applications in scientific research, particularly in the fields of organic synthesis, drug development, and as a catalyst and solvent.

Mécanisme D'action

Target of Action

The primary target of 2-Morpholinocyclohexanol is the lipid structure of liposomes . This compound is incorporated into the lipid structure, acting as a pH-sensitive conformational switch .

Mode of Action

This compound interacts with its target by undergoing a drastic conformational flip upon protonation . This conformational flip disrupts the liposome membrane, causing a rapid release of cargo specifically in areas of increased acidity .

Biochemical Pathways

The affected pathway involves the acid-induced conformational flip of this compound, which parallels the pH-titration curve for liposome leakage . This process results in membrane perturbations and content leakage .

Pharmacokinetics

The compound’s stability in blood serum in vitro after 48 hours at 37°c is noted . This suggests that the compound may have suitable pharmacokinetic properties for drug delivery applications.

Result of Action

The molecular effect of this compound’s action involves an acid-triggered conformational flip, shortening of lipid tails, and membrane perturbations . The cellular effect is the rapid release of cargo from liposomes, which has been demonstrated with methotrexate-loaded liposomes showing much higher cytotoxicity in HeLa cells than the free drug .

Action Environment

The action of this compound is influenced by the pH of the environment . The compound performs a conformational flip and triggers an instant cargo release in acidic medium . This pH-sensitive behavior makes it particularly useful in environments with increased acidity, such as in certain physiological and pathological conditions including endosome processing, inflammation, ischemia, and solid tumor growth .

Analyse Biochimique

Biochemical Properties

The role of 2-Morpholinocyclohexanol in biochemical reactions is intriguing. The this compound acts as a conformational switch in the lipid structure of these liposomes, enabling a drastic conformational flip upon protonation . This flip disrupts the liposome membrane and triggers an instant release of cargo specifically in areas of increased acidity .

Cellular Effects

In terms of cellular effects, this compound has been observed to have significant impacts on various types of cells. For instance, liposomes loaded with methotrexate and containing this compound demonstrated much higher cytotoxicity in HeLa cells than the free drug . This suggests that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves an acid-triggered conformational flip . This flip leads to a shortening of lipid tails and membrane perturbations, which cause the content leakage . This mechanism allows for the rapid release of cargo in acidic conditions, making this compound a valuable component in the design of pH-sensitive liposomes .

Temporal Effects in Laboratory Settings

Liposomes containing this compound have been shown to be stable at 4 °C and pH 7.4 for up to 1.5 years . This suggests that this compound contributes to the long-term stability of these structures.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinocyclohexanol typically involves the reaction of cyclohexanone with morpholine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reduction of the ketone group in cyclohexanone to form the alcohol group in this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Morpholinocyclohexanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield cyclohexanone derivatives, while substitution reactions can produce various morpholine-substituted compounds .

Applications De Recherche Scientifique

2-Morpholinocyclohexanol has a wide range of applications in scientific research:

Chemistry: Used as a catalyst and solvent in organic synthesis.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential use in drug delivery systems, particularly in pH-sensitive liposomes for targeted drug release.

Industry: Utilized as an intermediate in the production of pharmaceuticals and other fine chemicals.

Comparaison Avec Des Composés Similaires

Morpholine: A simpler analog with a similar ring structure but lacking the cyclohexanol moiety.

Cyclohexanol: Contains the cyclohexanol moiety but lacks the morpholine ring.

2-Morpholinocyclohexanone: An oxidized form of 2-Morpholinocyclohexanol with a ketone group instead of an alcohol group.

Uniqueness: this compound stands out due to its combined structural features, which confer unique properties such as pH sensitivity and the ability to participate in diverse chemical reactions. These characteristics make it particularly valuable in applications requiring precise control over chemical behavior and reactivity .

Propriétés

IUPAC Name |

2-morpholin-4-ylcyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h9-10,12H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWZNEVHNNIRKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N2CCOCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(trifluoromethyl)benzamide](/img/structure/B2867553.png)

![1-(4-chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2867564.png)

amino}acetamide](/img/structure/B2867567.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2867574.png)